![molecular formula C21H21F3N2O3S B1361021 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1170321-78-4](/img/structure/B1361021.png)
3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Overview
Description
3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C21H21F3N2O3S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Atom-Transfer Radical Cyclizations
A study by Flynn, Zabrowski, and Nosal (1992) explored the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations. This process, involving an initial iodine atom-transfer annulation followed by an ionic cyclization, highlighted the potential of such compounds in synthetic chemistry, particularly in the formation of substituted 3-azabicyclo-[3.3.0]octanes (Flynn, Zabrowski, & Nosal, 1992).
1,3-Dipolar Cycloadditions
Taniguchi, Ikeda, and Imoto (1978) investigated 1,3-dipolar cycloadditions to bicyclic olefins, revealing significant insights into the stereo- and regiochemistry of these reactions. Their research focused on 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene, demonstrating the versatility of such compounds in organic synthesis (Taniguchi, Ikeda, & Imoto, 1978).
Synthesis and Conformational Studies
Diez et al. (1991) synthesized a series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives. Their study, incorporating IR, 1H, and 13C NMR spectroscopy, along with X-ray diffraction, provided valuable insights into the structural and conformational properties of these compounds (Diez et al., 1991).
Analgesic and Narcotic Antagonist Activities
Takeda et al. (1977) explored the analgesic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes. Their research contributed significantly to understanding the structure-activity relationships of these compounds, which can be crucial in developing new pharmaceutical agents (Takeda et al., 1977).
Cationic Oligomerization of Bicyclic
OxalactamHashimoto and Sumitomo (1984) conducted a study on the cationic oligomerization of bicyclic oxalactam, specifically 8-oxa-6-azabicyclo[3.2.1]octan-7-one. This research provided insights into the unusual oligomerization process, which proceeded through the 5C-6N scission, highlighting the unique chemical behavior of such bicyclic compounds (Hashimoto & Sumitomo, 1984).
Sulfenyl and Sulfinyl Chloride Reactions
Mlostoń et al. (2008) investigated the reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl and sulfinyl chlorides. Their findings regarding the resulting sulfenamides and sulfinamides, possessing an azetidine ring, contribute to the understanding of electrophilic reactions in azabicyclic frameworks (Mlostoń et al., 2008).
Proline Analogue Synthesis
Casabona, Jiménez, and Cativiela (2007) described a synthesis method for 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure. This research is significant for its simplicity and high yield, using readily available materials, and contributes to the field of amino acid analogues (Casabona, Jiménez, & Cativiela, 2007).
Neurokinin (NK1) Antagonists
Huscroft et al. (2006) explored 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists. Their research into the substitution at the 6-exo-position led to high-affinity NK1 antagonists, contributing valuable information to the development of new therapeutic agents (Huscroft et al., 2006).
Intramolecular Hydrogen Abstraction
Francisco, Herrera, and Suárez (2003) presented a methodology involving intramolecular hydrogen abstraction promoted by N-radicals in carbohydrates. This approach facilitated the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, expanding the toolkit for carbohydrate chemistry (Francisco, Herrera, & Suárez, 2003).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3S/c22-21(23,24)14-6-8-15(9-7-14)25-20(27)26-16-10-11-17(26)13-19(12-16)30(28,29)18-4-2-1-3-5-18/h1-9,16-17,19H,10-13H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHBSCLGVNGHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
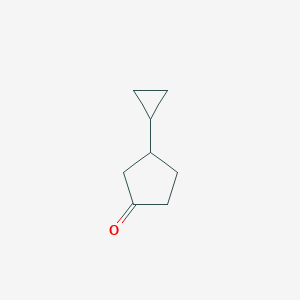
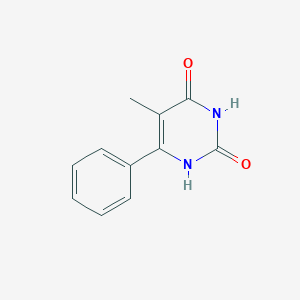




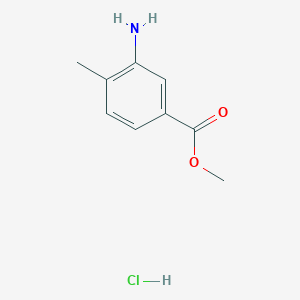
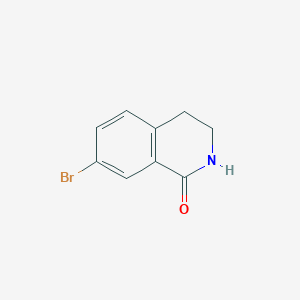
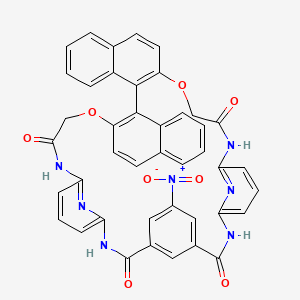
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)
![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)
